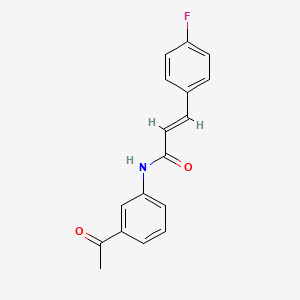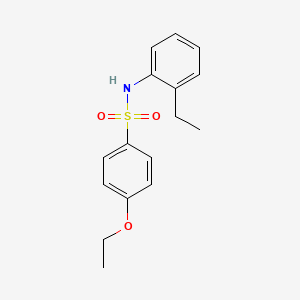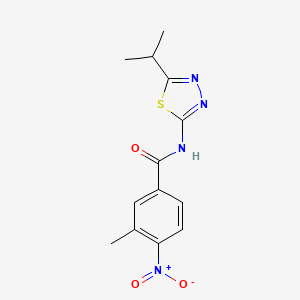
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, also known as 'ITD-1', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. ITD-1 is a small molecule inhibitor of the Wnt signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.
作用机制
ITD-1 works by inhibiting the activity of the protein disheveled (Dvl), which is a key component of the Wnt signaling pathway. Dvl is responsible for activating the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival. By inhibiting Dvl, ITD-1 blocks the activation of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ITD-1 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to inducing apoptosis, ITD-1 has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. ITD-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have synergistic effects when used in combination with these treatments.
实验室实验的优点和局限性
One of the major advantages of ITD-1 is its specificity for the Wnt signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, ITD-1 has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, ITD-1 has a relatively short half-life, which may limit its effectiveness in some experimental settings.
未来方向
There are several future directions for research on ITD-1. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. This could lead to the development of more effective targeted therapies for cancer. Another area of interest is the investigation of the role of the Wnt signaling pathway in other diseases, such as Alzheimer's disease and osteoporosis. Finally, the development of novel drug delivery systems for ITD-1 could improve its efficacy and reduce its toxicity in vivo.
合成方法
The synthesis of ITD-1 involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 3-methyl-4-nitrobenzoyl chloride, which is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine to produce ITD-1. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
ITD-1 has been extensively studied for its potential applications in cancer therapy. The Wnt signaling pathway is known to be dysregulated in various types of cancer, including colon, breast, and lung cancer. By inhibiting this pathway, ITD-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes ITD-1 a promising candidate for the development of targeted cancer therapies.
属性
IUPAC Name |
3-methyl-4-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-4-5-10(17(19)20)8(3)6-9/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDHOJSOFINRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

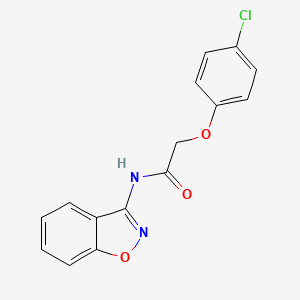
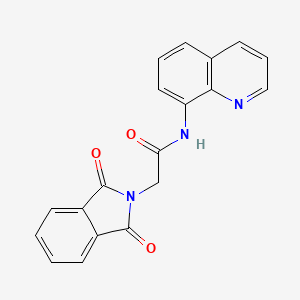
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
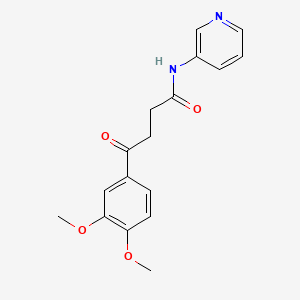
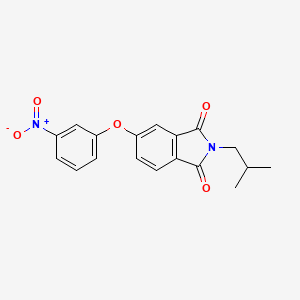
![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
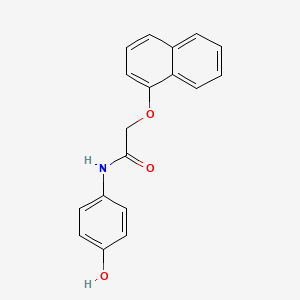
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)

![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
